3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE involves multiple steps. One common method includes the coupling of hydrazine-coupled pyrazole derivatives with appropriate reagents under controlled conditions. The reaction typically employs elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pyrazole derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit strong hydrophobic interactions with catalytic residues in biological systems, leading to its potent antileishmanial activity . The compound’s binding affinity and inhibition effects are crucial for its biological efficacy.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
1,2,4-Triazole derivatives: Exhibiting antimicrobial properties.
Piperazine derivatives: Used in various therapeutic applications.
Uniqueness
3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE stands out due to its unique structure, which combines multiple functional groups, enhancing its pharmacological profile. Its superior antipromastigote activity and better inhibition effects against Plasmodium berghei highlight its potential as a potent therapeutic agent .
Properties
Molecular Formula |
C22H17ClN4O4 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN4O4/c1-12-6-8-15(9-7-12)27-21(30)17(13(2)25-27)11-18-19(28)24-22(31)26(20(18)29)16-5-3-4-14(23)10-16/h3-11,29H,1-2H3,(H,24,28,31)/b17-11- |
InChI Key |
ZVDVNASUHSGCDJ-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C |
Origin of Product |
United States |
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